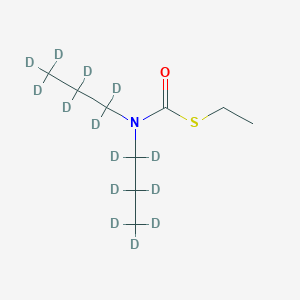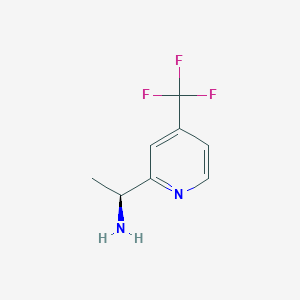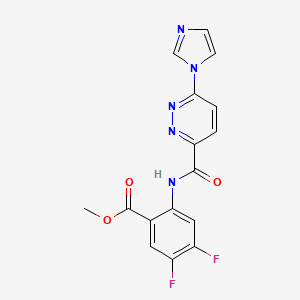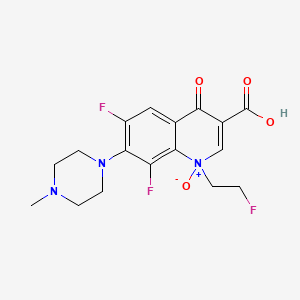![molecular formula C24H33NO3 B15125911 [1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B15125911.png)
[1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(1S,4S)-2-bicyclo[221]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate is a complex organic compound with a unique structure that combines a bicyclic heptane ring, a phenyl group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate typically involves multiple steps. The initial step often includes the preparation of the bicyclic heptane ring, followed by the introduction of the phenyl and piperidine groups. The final step involves esterification to form the 2-hydroxypropanoate ester. Reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
[1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-[(1S,4S)-2-bicyclo[221]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, [1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate is explored for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for drug development.
Industry
In industry, this compound is used in the development of advanced materials and coatings. Its unique properties make it suitable for applications requiring high performance and durability.
Mecanismo De Acción
The mechanism of action of [1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-Hydroxy-2-methylpropiophenone
- 1-Hydroxycyclohexyl phenyl ketone
- 2,2-Dimethoxy-2-phenylacetophenone
Uniqueness
What sets [1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate apart is its unique combination of structural features. The presence of the bicyclic heptane ring, phenyl group, and piperidine ring provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C24H33NO3 |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
[1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate |
InChI |
InChI=1S/C24H33NO3/c1-18(26)23(27)28-24(21-8-4-2-5-9-21,12-15-25-13-6-3-7-14-25)22-17-19-10-11-20(22)16-19/h2,4-5,8-11,18-20,22,26H,3,6-7,12-17H2,1H3/t18?,19-,20+,22?,24?/m0/s1 |
Clave InChI |
ATZOURLUNRGDHW-MJPDCEMOSA-N |
SMILES isomérico |
CC(C(=O)OC(CCN1CCCCC1)(C2C[C@@H]3C[C@H]2C=C3)C4=CC=CC=C4)O |
SMILES canónico |
CC(C(=O)OC(CCN1CCCCC1)(C2CC3CC2C=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B15125852.png)

![2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B15125861.png)



![2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B15125889.png)
![{4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl}acetic acid](/img/structure/B15125896.png)

![trans-(+/-)-Dihydro-3,4-bis[[3-Methoxy-4-(phenylMethoxy)phenyl]Methyl]-2(3H)-furanone](/img/structure/B15125905.png)
![3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid](/img/structure/B15125913.png)
